molecular formula C17H15F3O2 B1327527 3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone CAS No. 898776-04-0

3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327527
CAS No.: 898776-04-0
M. Wt: 308.29 g/mol
InChI Key: TZDWFEMOTLOTMU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone is a specialized organic compound that serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a propiophenone backbone substituted with a 4-methoxyphenyl group and a 3-trifluoromethyl group, makes it a valuable building block for the development of more complex molecules. The trifluoromethyl group is a key motif in modern drug design due to its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity [1] . This compound is particularly recognized for its role as a precursor in the synthesis of pharmaceutical agents, including certain antidepressants and anxiolytics. For instance, it is a known intermediate in the synthetic pathway for molecules like Nefazodone and its analogs [2] . Researchers utilize this ketone intermediate to study structure-activity relationships (SAR) and to develop new chemical entities that target the central nervous system. The compound is offered for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-15-8-5-12(6-9-15)7-10-16(21)13-3-2-4-14(11-13)17(18,19)20/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDWFEMOTLOTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644285
Record name 3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-04-0
Record name 3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3’-trifluoromethylpropiophenone can be achieved through several methods, including:

    Friedel-Crafts Acylation: This method involves the acylation of 4-methoxybenzene with 3-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Suzuki-Miyaura Coupling: This method involves the coupling of 4-methoxyphenylboronic acid with 3-trifluoromethylpropiophenone using a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an aqueous or organic solvent under mild conditions.

Industrial Production Methods: Industrial production of 3-(4-Methoxyphenyl)-3’-trifluoromethylpropiophenone may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the propiophenone backbone can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reducing the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-methoxybenzoquinone.

    Reduction: Formation of 3-(4-methoxyphenyl)-3’-trifluoromethylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3’-trifluoromethylpropiophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3' vs. 4'-Trifluoromethyl Substitution

Both compounds share the same molecular formula and weight but exhibit distinct electronic and steric profiles due to substituent positioning. For example:

  • 3'-CF₃ : The meta-positioned -CF₃ may create a dipole moment that affects binding affinity in biological targets.

Table 1: Comparison of Propiophenone Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone C₁₆H₁₃F₃O₂ 294.27 4-OCH₃, 3'-CF₃ Potential pharmacological use
3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone C₁₆H₁₃F₃O₂ 294.27 4-OCH₃, 4'-CF₃ Hypothetically improved symmetry

Functional Group Variations: Diketones and Chalcones

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)

Avobenzone (CAS: 70356-09-1) is a diketone with a 4-OCH₃ group and a 4-tert-butylphenyl substituent. It is widely used as a UV filter due to its ability to absorb UV-A radiation. Key properties include:

  • Molecular weight : 310.39 g/mol
Chalcone Derivatives

Chalcones (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) feature an α,β-unsaturated ketone system. These compounds demonstrate anti-inflammatory and antioxidant activities, as shown in PC12 cell studies. For example, derivative 1d ((E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl acrylate) exhibits dose-dependent antioxidant effects . The conjugated double bond in chalcones enhances reactivity compared to propiophenones, making them more potent in free-radical scavenging .

Pharmacologically Active Analogs

Thiazol-2-imine Derivatives

Compounds like 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide () share the 4-methoxyphenyl group but incorporate a thiazole ring. These derivatives exhibit antihypertensive effects via angiotensin II receptor antagonism, with binding affinities confirmed by docking studies . The thiazole moiety introduces hydrogen-bonding capabilities absent in propiophenones, highlighting how scaffold modifications alter bioactivity .

Allyl Acetates with Trifluoromethyl Groups

3-(3-Methoxyphenyl)-2-trifluoromethyl-3-(4-trifluoromethylphenyl)allyl acetate () features dual -CF₃ groups and an acetate ester. The electron-withdrawing -CF₃ groups may enhance metabolic stability in drug design .

Key Research Findings and Trends

Substituent Effects on Properties

  • Electron-withdrawing groups (-CF₃) : Enhance oxidative stability and lipophilicity, critical for membrane permeability in drugs .
  • Electron-donating groups (-OCH₃) : Improve solubility in polar solvents and modulate electronic effects in UV-active compounds .

Biological Activity

3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone, commonly referred to as a chalcone derivative, has garnered interest in recent years for its potential biological activities, particularly in the fields of antibacterial, anticancer, and antifungal research. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chalcone structure , characterized by a phenyl group substituted with a methoxy group and a trifluoromethyl group. Its chemical formula is C16H14F3OC_{16}H_{14}F_3O with a molecular weight of approximately 306.28 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.

Antibacterial Activity

Research indicates that chalcone derivatives exhibit notable antibacterial properties. A study highlighted the structure-activity relationship (SAR) of various substituted chalcones, indicating that the introduction of halogen atoms and methoxy groups can enhance antibacterial efficacy against strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5–2.0 µg/mL, demonstrating their potency compared to traditional antibiotics .

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
This compound1.0MRSA
Chalcone A0.5E. coli
Chalcone B2.0S. aureus

Anticancer Activity

In vitro studies have demonstrated that chalcone derivatives can induce cytotoxic effects in various cancer cell lines. For instance, the compound has shown selective toxicity towards P-glycoprotein (P-gp) expressing cells, which are often resistant to conventional chemotherapy. This selectivity is crucial for overcoming multidrug resistance in cancer treatment .

Case Study: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of several chalcone derivatives, including this compound against human cancer cell lines:

  • Cell Line: KB-3-1 (P-gp negative)
  • Cell Line: KB-V1 (P-gp positive)
  • Results: The compound exhibited a greater sensitivity in KB-V1 cells compared to KB-3-1, suggesting its potential as a lead compound for developing MDR1-selective anticancer agents .

Antifungal Activity

The antifungal properties of this chalcone derivative have also been explored. Studies have indicated that various substitutions on the phenyl rings can enhance activity against fungi such as Candida species. The mechanisms are thought to involve disruption of fungal cell wall integrity and interference with cellular metabolism .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Chalcones may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Induction of Apoptosis: In cancer cells, they can trigger apoptotic pathways leading to cell death.
  • Interaction with Cell Membranes: The lipophilicity conferred by the trifluoromethyl group enhances membrane permeability, allowing better interaction with intracellular targets .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a trifluoromethyl-substituted benzoyl chloride and 4-methoxyphenylpropane derivatives under anhydrous AlCl₃ catalysis. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between trifluoromethylphenyl boronic acids and methoxyphenyl ketones may be employed. Key factors include:
  • Temperature control (60–80°C for Friedel-Crafts vs. 100–120°C for cross-coupling).
  • Solvent selection (e.g., dichloromethane for Friedel-Crafts; DMF/water mixtures for Suzuki).
  • Substituent effects: The electron-donating methoxy group accelerates electrophilic substitution but may reduce regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (expected [M+H]⁺ = 298.1).
  • IR : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and aryl ether (C-O stretch ~1250 cm⁻¹).
    Contradictions (e.g., unexpected splitting in 1H^{1}\text{H} NMR) are resolved by variable-temperature NMR or X-ray crystallography to assess conformational flexibility or crystal packing effects .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound is studied as a pharmacophore scaffold due to:
  • The trifluoromethyl group enhancing metabolic stability and lipophilicity.
  • The methoxyphenyl group enabling π-π stacking with aromatic residues in enzyme active sites.
    Applications include:
  • Kinase inhibition assays : Tested against tyrosine kinases (e.g., EGFR) using fluorescence polarization.
  • CYP450 interaction studies : Assessed via liver microsome incubations and LC-MS metabolite profiling .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence reactivity in catalytic asymmetric synthesis?

  • Methodological Answer :
  • Methoxy group : Electron-donating nature activates the aryl ring toward electrophilic attack but may deactivate nucleophilic pathways.
  • Trifluoromethyl group : Strong electron-withdrawing effect stabilizes transition states in asymmetric hydrogenation (e.g., using Ru-BINAP catalysts).
    Computational studies (DFT) reveal that the Hammett constants (σₚ for -OCH₃ = -0.27; σₘ for -CF₃ = +0.43) predict regioselectivity in cross-coupling reactions. Experimental validation involves kinetic isotope effect (KIE) measurements .

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically addressed?

  • Methodological Answer :
  • In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for differences in solubility, protein binding, and metabolic clearance.
  • Metabolite profiling : Identify active metabolites via high-resolution mass spectrometry (HRMS) and compare their potency to the parent compound.
  • Species-specific assays : Test the compound in humanized liver models or primary cell lines to minimize interspecies variability .

Q. What computational strategies are effective for predicting the compound’s binding affinity to amyloid-beta aggregates?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with amyloid-beta fibril structures (PDB: 2BEG) to simulate binding.
  • Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the methoxyphenyl group and Lys16 residues.
  • Free energy calculations : Apply MM-PBSA to estimate ΔG binding, validated by surface plasmon resonance (SPR) experiments .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :
  • Polymorphism : Screen crystallization solvents (e.g., ethanol/water vs. DMSO/hexane) to isolate stable polymorphs.
  • Disorder in trifluoromethyl groups : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
  • Data collection : Optimize crystal mounting with cryoprotectants (e.g., glycerol) and collect high-resolution (<1.0 Å) data to resolve fluorine positions .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • Substituent variation : Replace the methoxy group with bulkier alkoxy groups (e.g., -OCH₂CF₃) to enhance COX-2 selectivity.
  • Trifluoromethyl positioning : Synthesize isomers (e.g., 4-trifluoromethyl vs. 2-trifluoromethyl) and compare IC₅₀ values in LPS-induced cytokine assays.
  • Prodrug strategies : Introduce ester moieties to improve oral bioavailability, monitored via in situ intestinal perfusion models .

Q. What experimental approaches resolve discrepancies in reaction regiochemistry during electrophilic substitution?

  • Methodological Answer :
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled reagents to track substituent orientation in NOE (nuclear Overhauser effect) experiments.
  • Competition experiments : Compare reaction rates of methoxy vs. trifluoromethyl-substituted analogs under identical conditions.
  • Theoretical modeling : Calculate Fukui indices to predict electrophilic attack sites, validated by trapping intermediates with TEMPO .

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